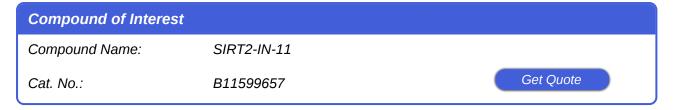


Application Notes and Protocols: Deacetylation Assays to Study SIRT2-Substrate Interactions

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases, which play crucial roles in various cellular processes, including cell cycle regulation, metabolic control, and neuroprotection.[1][2][3][4][5] Unlike other sirtuins that are primarily localized in the nucleus or mitochondria, SIRT2 is predominantly found in the cytoplasm, where it deacetylates a number of non-histone proteins, with α -tubulin being one of its most well-known substrates.[4] [6][7] The diverse functions of SIRT2 are attributed to its ability to modulate the activity of its target proteins through deacetylation. Dysregulation of SIRT2 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][4] Therefore, studying the interactions between SIRT2 and its substrates is crucial for understanding its physiological roles and for the development of therapeutic agents targeting this enzyme.

These application notes provide detailed protocols for various deacetylation assays to investigate SIRT2-substrate interactions, including in vitro and in vivo methods. Additionally, we present quantitative data for SIRT2 activity and inhibition, along with diagrams of key signaling pathways regulated by SIRT2.

Quantitative Data for SIRT2 Activity and Inhibition



The following tables summarize key kinetic parameters for SIRT2 with various substrates and the potency of selected inhibitors. This data is essential for designing experiments and for the comparison of results across different studies.

Table 1: Kinetic Parameters of SIRT2 for Various Substrates

Substrate	Assay Type	Km (µM)	kcat (s-1)	kcat/Km (s- 1M-1)	Reference
Acetyl-H3K9 Peptide	HPLC	19.00	0.275	14,500	[5]
Myristoyl- H3K9 Peptide	HPLC	0.24	0.018	74,000	[5]
Acetyl-H4K16 Peptide	MALDI-MS	4	-	-	[8]
Decanoyl- H4K16 Peptide	MALDI-MS	0.2	-	-	[8]
Dodecanoyl- H4K16 Peptide	MALDI-MS	0.5	-	-	[8]
Myristoyl- H4K16 Peptide	MALDI-MS	0.5	-	-	[8]

Table 2: IC50 Values of Common SIRT2 Inhibitors



Inhibitor	Assay Type	IC50 (μM)	Reference
AGK2	Fluorescence-based	3.5	[9]
Sirtinol	Fluorescence-based	-	[10]
AEM1	Fluorescence-based	18.5	[11][12]
AEM2	Fluorescence-based	3.8	[11][12]
Ro 31-8220	Fluorescence-based	0.8	[9]
Compound 1	HTRF Binding Assay	7 (deacetylase), 37 (demyristoylase)	[8]
Compound 33	Fluorescence-based	0.56	[13]
Compound 4	Fluorescence-based	0.20	[13]

Experimental Protocols

Here we provide detailed protocols for three commonly used deacetylation assays to study SIRT2 activity.

Protocol 1: In Vitro Fluorescence-Based Deacetylation Assay (Fluor de Lys)

This assay is a high-throughput method for measuring SIRT2 activity and for screening inhibitors. It is based on the deacetylation of a synthetic peptide substrate containing an acetylated lysine residue, which, after development, generates a fluorescent signal.[14][15][16]

Materials:

- · Recombinant human SIRT2 enzyme
- Fluor de Lys-SIRT2 substrate (e.g., based on p53 sequence)[14][15]
- NAD+
- Fluor de Lys Developer



- SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- Prepare Reagents:
 - Dilute recombinant SIRT2, Fluor de Lys-SIRT2 substrate, and NAD+ to desired concentrations in SIRT2 Assay Buffer.
 - Prepare a serial dilution of the test compound (inhibitor or activator) in the assay buffer.
- Set up the Reaction:
 - In a 96-well black microplate, add the following components in order:
 - SIRT2 Assay Buffer
 - Test compound or vehicle control
 - Recombinant SIRT2 enzyme
 - Pre-incubate the plate at 37°C for 10-15 minutes.
- Initiate the Reaction:
 - Add NAD+ to each well to initiate the deacetylation reaction.
 - Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
- Develop the Signal:
 - Add Fluor de Lys Developer to each well.
 - Incubate the plate at room temperature for 30-45 minutes, protected from light.



- Measure Fluorescence:
 - Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex=360 nm, Em=460 nm).
- Data Analysis:
 - Subtract the background fluorescence (wells without SIRT2) from all readings.
 - Calculate the percentage of inhibition or activation relative to the vehicle control.
 - Determine the IC50 or EC50 values by plotting the percentage of inhibition/activation against the logarithm of the compound concentration.

Protocol 2: In Vitro HPLC-Based Deacetylation Assay

This method offers a more direct and quantitative measurement of SIRT2 activity by separating and quantifying the acetylated substrate and the deacetylated product using High-Performance Liquid Chromatography (HPLC).[3][5][17][18][19][20][21]

Materials:

- Recombinant human SIRT2 enzyme
- Acetylated peptide substrate (e.g., acetylated H3K9 or a custom peptide)
- NAD+
- Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT)[5]
- Quenching Solution (e.g., 1% Trifluoroacetic acid (TFA))
- HPLC system with a C18 reverse-phase column
- Mobile phases (e.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile)

Procedure:

Reaction Setup:



- In a microcentrifuge tube, combine the reaction buffer, acetylated peptide substrate, and NAD+.
- Add the test compound or vehicle control.
- Pre-warm the mixture to 37°C.
- Initiate the Reaction:
 - Add recombinant SIRT2 to start the reaction.
 - Incubate at 37°C for a defined period (e.g., 10-60 minutes). The reaction time should be optimized to ensure linear product formation.
- Stop the Reaction:
 - Quench the reaction by adding the quenching solution.
 - Centrifuge the sample to pellet the precipitated protein.
- · HPLC Analysis:
 - Transfer the supernatant to an HPLC vial.
 - Inject the sample into the HPLC system.
 - Separate the acetylated and deacetylated peptides using a gradient of mobile phase B.
 - Monitor the elution profile by absorbance at 214 nm or 280 nm.
- Data Analysis:
 - Identify the peaks corresponding to the acetylated substrate and deacetylated product based on their retention times (determined using standards).
 - Calculate the amount of product formed by integrating the peak areas.
 - Determine the initial reaction velocity and perform kinetic analysis (e.g., Michaelis-Menten plot to determine Km and Vmax).[3][22]



Protocol 3: In Vivo Deacetylation Assay by Western Blot

This assay is used to assess the effect of SIRT2 on the acetylation status of a specific substrate within a cellular context.

Materials:

- Cultured cells (e.g., HEK293T, HeLa)
- Plasmids for overexpression of SIRT2 (wild-type and catalytically inactive mutant, e.g., H187Y) and the substrate of interest (e.g., with a FLAG or Myc tag)
- Transfection reagent
- SIRT2 inhibitor (e.g., AGK2) or vehicle control
- Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
- Antibodies: anti-acetylated lysine, antibody specific to the substrate (e.g., anti-FLAG), and an antibody for a loading control (e.g., anti-β-actin or anti-tubulin).
- SDS-PAGE and Western blot equipment and reagents.

Procedure:

- Cell Culture and Transfection:
 - Seed cells in culture plates and allow them to adhere.
 - Co-transfect the cells with plasmids encoding the substrate and either wild-type SIRT2, a catalytically inactive SIRT2 mutant, or an empty vector control.
- Treatment (Optional):
 - Treat the cells with a SIRT2 inhibitor or vehicle control for a specified duration.
- Cell Lysis:

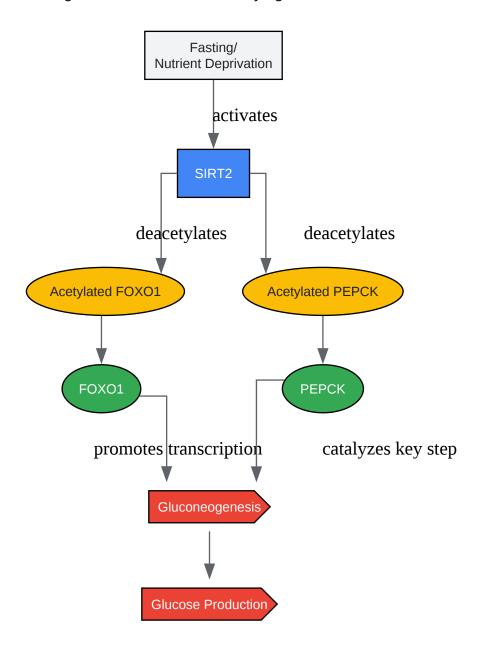


- Wash the cells with ice-cold PBS.
- Lyse the cells in lysis buffer containing protease and deacetylase inhibitors.
- Clarify the lysates by centrifugation.
- Immunoprecipitation (Optional, for endogenous substrates):
 - Incubate the cell lysate with an antibody specific to the substrate of interest, followed by protein A/G agarose beads to pull down the substrate.
 - Wash the beads to remove non-specific binding.
- Western Blot Analysis:
 - Determine the protein concentration of the lysates.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and probe with the primary antibodies (anti-acetylated lysine and anti-substrate).
 - Incubate with the appropriate HRP-conjugated secondary antibodies.
 - Detect the signal using an enhanced chemiluminescence (ECL) reagent. An example western blot is shown in scientific literature.[23]
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the acetylated substrate signal to the total substrate signal.
 - Compare the acetylation levels between the different experimental conditions (e.g., wildtype SIRT2 vs. inactive mutant, inhibitor vs. vehicle).

Signaling Pathways and Experimental Workflows



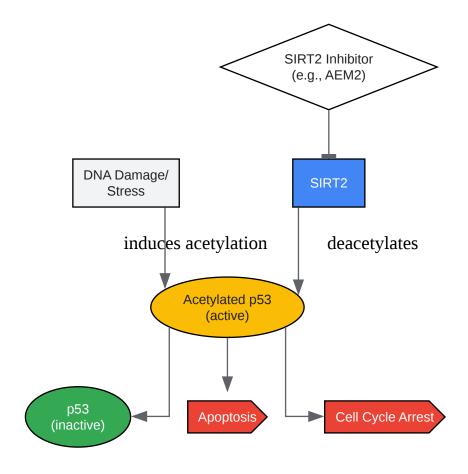
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving SIRT2 and a general workflow for identifying SIRT2 substrates.



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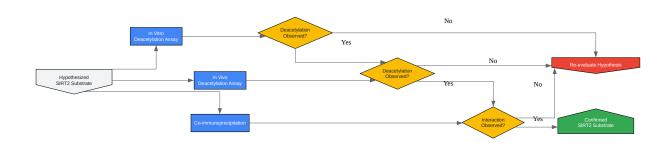
Caption: SIRT2-mediated regulation of gluconeogenesis.





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Caption: SIRT2 modulates p53 activity through deacetylation.





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Caption: Workflow for identifying and validating SIRT2 substrates.

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